molecular formula C11H8N2O5 B8653964 methyl 2-(4-nitro-1H-indol-3-yl)-2-oxoacetate

methyl 2-(4-nitro-1H-indol-3-yl)-2-oxoacetate

Cat. No. B8653964
M. Wt: 248.19 g/mol
InChI Key: GEFYSMKUMUGKKM-UHFFFAOYSA-N
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Patent
US08829006B2

Procedure details

9.4 mL (68 mmol) diphosphoryl chloride were slowly added dropwise to 10 g (62 mmol) 4-nitroindole and 11 g (68 mmol) methyl oxo-pyrrolidin-1-yl-acetate with stirring and while cooling with ice. The reaction mixture was heated to RT and stirred for 3 h at RT. Then first of all 10 mL MeOH were added dropwise at 0° C. and then saturated sodium hydrogen carbonate solution was added dropwise at 0° C. After repeated extraction with DCM the organic phase was dried and evaporated down to 100 mL. This residue was left to stand at RT and the precipitate formed was suction filtered, washed and dried in the air.
Quantity
9.4 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(OP(Cl)(Cl)=O)=O.[N+:10]([C:13]1[CH:21]=[CH:20][CH:19]=[C:18]2[C:14]=1[CH:15]=[CH:16][NH:17]2)([O-:12])=[O:11].[O:22]=[C:23](N1CCCC1)[C:24]([O:26][CH3:27])=[O:25].C(=O)([O-])O.[Na+]>CO>[N+:10]([C:13]1[CH:21]=[CH:20][CH:19]=[C:18]2[C:14]=1[C:15]([C:23](=[O:22])[C:24]([O:26][CH3:27])=[O:25])=[CH:16][NH:17]2)([O-:12])=[O:11] |f:3.4|

Inputs

Step One
Name
Quantity
9.4 mL
Type
reactant
Smiles
P(=O)(OP(=O)(Cl)Cl)(Cl)Cl
Name
Quantity
10 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C2C=CNC2=CC=C1
Name
Quantity
11 g
Type
reactant
Smiles
O=C(C(=O)OC)N1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
STIRRING
Type
STIRRING
Details
stirred for 3 h at RT
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extraction with DCM the organic phase
CUSTOM
Type
CUSTOM
Details
was dried
CUSTOM
Type
CUSTOM
Details
evaporated down to 100 mL
WAIT
Type
WAIT
Details
This residue was left
CUSTOM
Type
CUSTOM
Details
to stand at RT
CUSTOM
Type
CUSTOM
Details
the precipitate formed
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried in the air

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C1=C2C(=CNC2=CC=C1)C(C(=O)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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